

Pharmacological Potential of 6-Chloro-Indazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *3-Hydrazino-6-chloro-indazole*

Cat. No.: *B8686077*

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Executive Summary & Chemical Foundation

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, capable of serving as a bioisostere for indole or purine rings. Among its halogenated derivatives, 6-chloro-indazole has emerged as a critical pharmacophore. The specific placement of the chlorine atom at the C6 position imparts unique electronic properties—enhancing lipophilicity (

) for blood-brain barrier (BBB) penetration and providing a halogen-bonding site that often improves selectivity for hydrophobic pockets in target proteins such as Estrogen Receptor Beta (ER β) and various protein kinases.

This guide analyzes the pharmacological utility of 6-chloro-indazole derivatives, focusing on two primary therapeutic axes: Neuroregeneration (MS Therapy) and Oncology (Kinase Inhibition).

Structural Rationale: The "Magic Chloro" Effect

In many SAR (Structure-Activity Relationship) campaigns, the C6-chloro substitution outperforms hydrogen, fluorine, or methyl groups.

- **Metabolic Stability:** The C6 position is a common site for oxidative metabolism (hydroxylation) in the parent indazole. Chlorination blocks this metabolic soft spot, extending half-life ().
- **Electronic Modulation:** The electron-withdrawing inductive effect (-I) of chlorine lowers the pKa of the N1-hydrogen, potentially influencing hydrogen bond donor capability at the active site.
- **Lipophilicity:** Increases ligand lipophilicity, crucial for CNS targets like ER β in multiple sclerosis.

Therapeutic Axis I: Neuroregeneration & ER β Agonism

The most advanced application of 6-chloro-indazole derivatives lies in the treatment of demyelinating diseases like Multiple Sclerosis (MS). Unlike ER α , which is associated with proliferative side effects (e.g., uterine/breast tissue growth), ER β activation promotes neuroprotection and remyelination without these risks.

Key Candidates: IndCl, K102, and K110

Research from the University of California, Riverside (UCR) and UIUC has identified a series of 6-chloro-indazole ligands that function as highly selective ER β agonists.

- **IndCl (Parent):** A 6-chloro-indazole core that demonstrated initial efficacy in stimulating oligodendrocyte differentiation.
- **K102 (IndCl-o-chloro):** An optimized analogue with an ortho-chloro substitution on the C3-phenyl ring. It exhibits superior BBB penetrance and dual activity: promoting remyelination and modulating immune responses.
- **K110 (IndCl-o-methyl):** An analogue with an ortho-methyl group, showing similar efficacy in remyelination models (Cuprizone and EAE).

Mechanism of Action: Non-Classical Signaling

These derivatives do not rely solely on classical nuclear transcription. Instead, they activate cytoplasmic ER β signaling cascades that drive Oligodendrocyte Precursor Cell (OPC) differentiation into mature, myelinating oligodendrocytes.

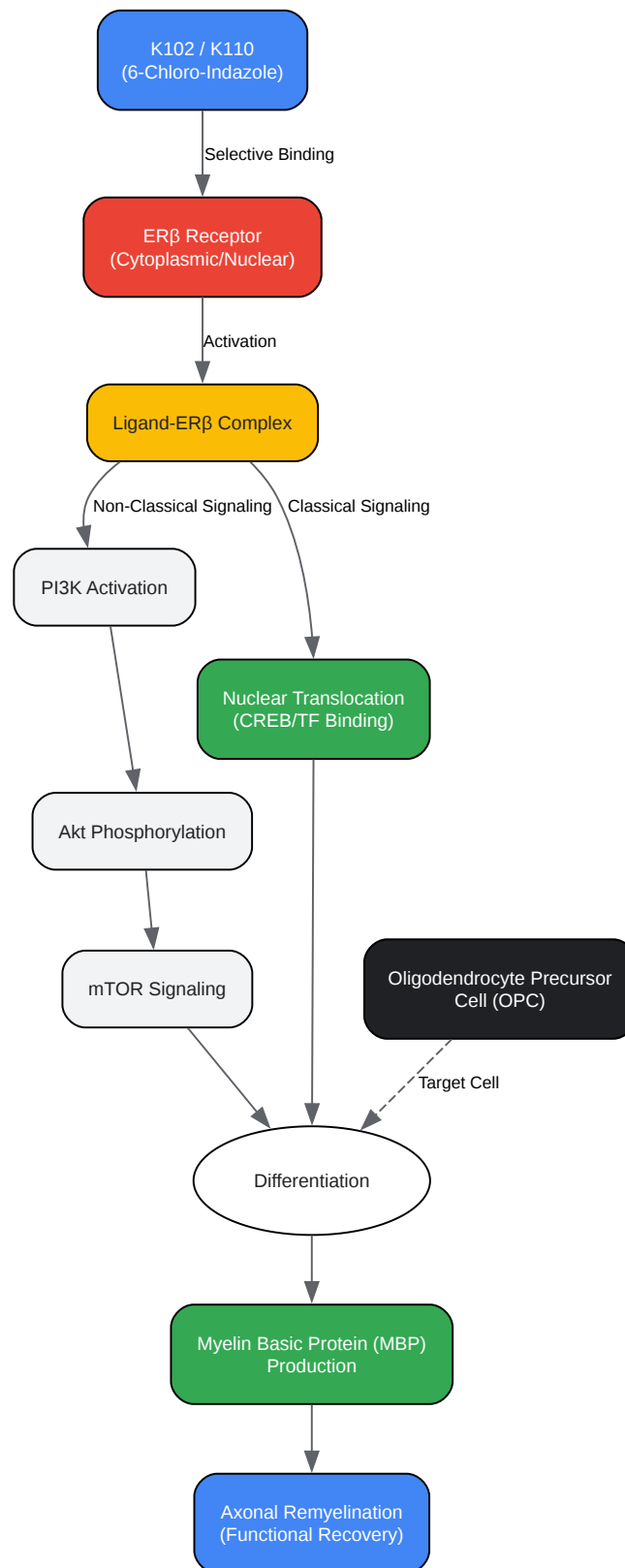
Key Pathway: ER β activation

PI3K/Akt/mTOR pathway

Upregulation of Myelin Basic Protein (MBP).

Visualization: ER β Signaling Pathway

The following diagram illustrates the mechanism by which 6-chloro-indazole derivatives (K102) drive remyelination.



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Caption: Dual signaling mechanism of K102/K110 promoting OPC differentiation and myelin repair.

Therapeutic Axis II: Kinase Inhibition (Oncology)

Beyond ER β , the 6-chloro-indazole scaffold acts as a potent ATP-competitive inhibitor for specific kinases. The planar indazole ring mimics the adenine moiety of ATP, while the C6-chlorine occupies hydrophobic back-pockets in the kinase active site.

Casein Kinase 1 Delta (CK1 δ)

CK1 δ is implicated in circadian rhythm regulation and tumorigenesis (e.g., breast and pancreatic cancers).

- SAR Insight: 5,6-dichloro-indazole derivatives show sub-micromolar inhibition (). The 6-chloro atom is essential for hydrophobic interaction with the kinase hinge region, while 5-substitution fine-tunes the fit.

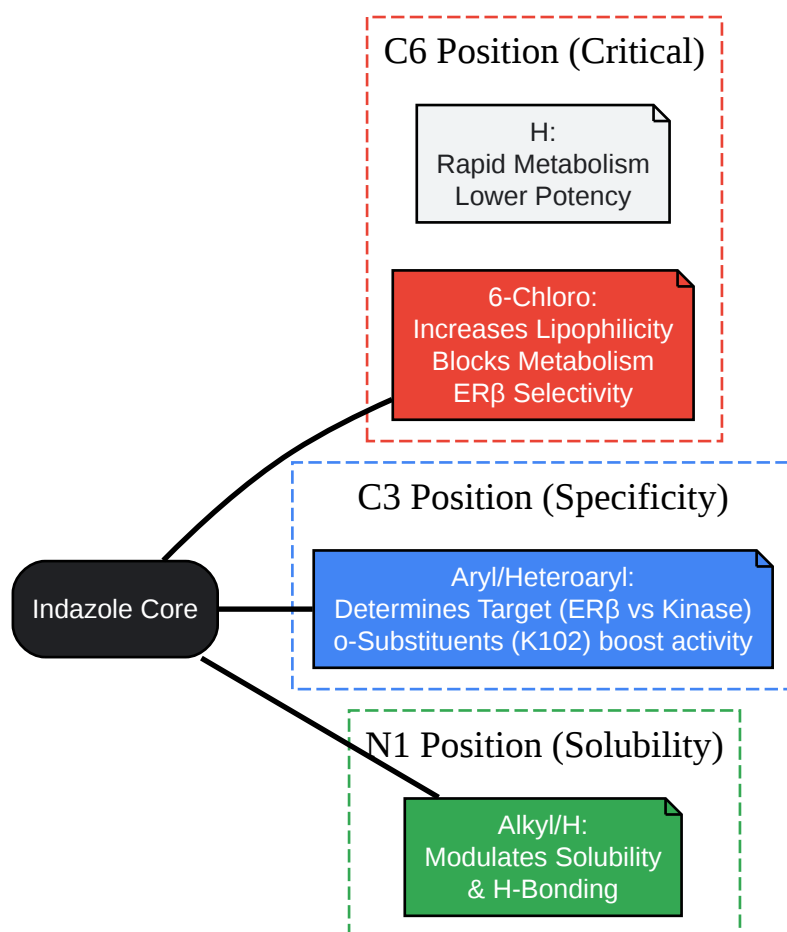
Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an immune checkpoint target. 6-substituted amino-indazoles have been designed to inhibit IDO1, restoring T-cell activity against tumors.

- Compound 36: A 6-amino-indazole derivative (structurally related to the 6-chloro precursor) demonstrated potent anti-proliferative activity () in colorectal cancer cells (HCT116) by inducing G2/M cell cycle arrest.[1]

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the impact of substitutions around the indazole core, highlighting the critical role of the C6-position.



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Caption: SAR analysis of the 6-chloro-indazole scaffold showing functional zones.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-6-Chloro-Indazole (K102 Analogue)

This workflow utilizes a Suzuki-Miyaura coupling strategy, robust for generating diverse C3-libraries.

Reagents:

- Starting Material: 6-chloro-3-iodo-1H-indazole (commercially available or synthesized via iodination of 6-chloroindazole).

- Coupling Partner: 2-chlorophenylboronic acid (for K102).

- Catalyst:

or

.

- Base:

or

.

Step-by-Step Methodology:

- Dissolution: Dissolve 6-chloro-3-iodo-1H-indazole (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane/water (4:1 v/v).
- Degassing: Purge the solution with Argon for 15 minutes to remove dissolved oxygen.
- Catalysis: Add

(5 mol%) under Argon flow.
- Reaction: Heat the mixture to 90°C for 12 hours (or use Microwave irradiation: 120°C for 30 min).
- Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate.
- Purification: Flash column chromatography (Hexane/EtOAc gradient).
- Validation: Verify structure via

-NMR (look for loss of C3-I signal and appearance of aromatic protons) and HRMS.

Protocol B: In Vitro ER β Binding Competency

To verify the affinity of synthesized derivatives.

- Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT, 1 mg/mL BSA.
- Ligand Preparation: Dissolve K102 analogues in DMSO.
- Incubation: Incubate Recombinant Human ER β LBD (Ligand Binding Domain) with -Estradiol (1 nM) and varying concentrations of test compound (to M) for 2 hours at 4°C.
- Separation: Separate bound from free radioligand using hydroxyapatite or dextran-coated charcoal.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and .
 - Target Criteria:
for ER β with
-fold selectivity over ER α .

Summary Data Table

Compound	Structure Core	C3-Substituent	Target	Primary Indication	Status
IndCl	6-Chloro-indazole	Phenyl	ER β	Multiple Sclerosis	Preclinical (Lead)
K102	6-Chloro-indazole	o-Chlorophenyl	ER β	Multiple Sclerosis	Preclinical (Optimized)
K110	6-Chloro-indazole	o-Methylphenyl	ER β	Multiple Sclerosis	Preclinical (Backup)
Cmpd 22	5,6-Dichloro-indazole	(Variable Amide)	CK1 δ	Oncology	Discovery
Cmpd 36	6-Amino-indazole*	(Variable)	IDO1	Colorectal Cancer	Discovery

*Note: Cmpd 36 is a 6-amino derivative included for SAR context regarding the C6 position.

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